![molecular formula C16H19N3O5S2 B2560804 Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate CAS No. 1010923-50-8](/img/structure/B2560804.png)
Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate
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Description
Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5S2 and its molecular weight is 397.46. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Activity: Thiophenes exhibit anti-inflammatory effects by modulating inflammatory pathways. They can potentially be developed into novel anti-inflammatory drugs.
Anti-cancer Potential: Certain thiophene derivatives demonstrate anti-cancer activity by inhibiting tumor growth or inducing apoptosis. Researchers continue to explore their potential as targeted therapies.
Anti-microbial Properties: Thiophenes possess antimicrobial properties, making them valuable in combating bacterial and fungal infections. Our compound may contribute to this field.
Kinase Inhibition: Some thiophenes act as kinase inhibitors, affecting cellular signaling pathways. Investigating their specific targets could lead to therapeutic breakthroughs.
Conclusion
“Methyl 5-methyl-2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)thiophene-3-carboxylate” holds promise across diverse fields. Researchers should explore its potential further, considering its intriguing structural features and therapeutic versatility .
properties
IUPAC Name |
methyl 5-methyl-2-[[2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-9-7-10(15(22)23-2)14(25-9)17-12(20)8-11-13(21)18-16(26-11)19-3-5-24-6-4-19/h7,11H,3-6,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLRWXUPBJCRCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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